molecular formula C17H19NO2 B14348223 N-(4-Ethoxy-3,5-dimethylphenyl)benzamide CAS No. 90256-93-2

N-(4-Ethoxy-3,5-dimethylphenyl)benzamide

Cat. No.: B14348223
CAS No.: 90256-93-2
M. Wt: 269.34 g/mol
InChI Key: NRHAJPVELJDEHK-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-3,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group and two methyl groups attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxy-3,5-dimethylphenyl)benzamide typically involves the reaction of 4-ethoxy-3,5-dimethylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxy-3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-ethoxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of N-(4-ethoxy-3,5-dimethylphenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Ethoxy-3,5-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)benzamide
  • N-(4-Ethylphenyl)benzamide
  • N-(4-Methoxyphenyl)benzamide

Uniqueness

N-(4-Ethoxy-3,5-dimethylphenyl)benzamide is unique due to the presence of both ethoxy and dimethyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives.

Properties

CAS No.

90256-93-2

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(4-ethoxy-3,5-dimethylphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-12(2)10-15(11-13(16)3)18-17(19)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

NRHAJPVELJDEHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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